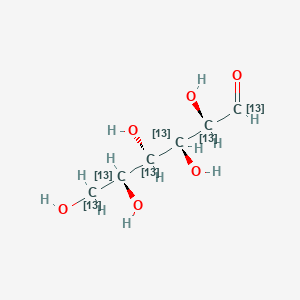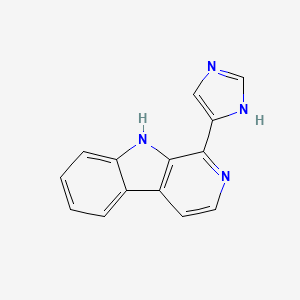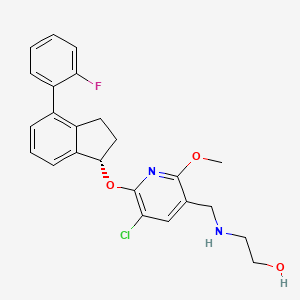
CDK8-Cyclin C degrader LL-K8-22
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
LL-K8-22 is a potent, selective, and durable dual degrader of the CDK8-cyclin C complex. This compound has demonstrated significant efficacy in suppressing STAT1 Ser 727 phosphorylation and inhibiting carcinogenic transcriptional programs driven by E2F and MYC. LL-K8-22 is particularly utilized in research for triple-negative breast cancer (TNBC) .
準備方法
Synthetic Routes and Reaction Conditions
LL-K8-22 was identified through a series of hydrophobic tagging-based degraders of the CDK8-cyclin C complex. The synthetic route involves designing, synthesizing, and evaluating these degraders to identify the first dual degrader, LL-K8-22, which induces selective and synchronous degradation of CDK8 and cyclin C .
Industrial Production Methods
Currently, LL-K8-22 is primarily used for scientific research and is not produced on an industrial scale. The compound is synthesized in specialized laboratories under controlled conditions to ensure its purity and efficacy .
化学反応の分析
LL-K8-22 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also modify LL-K8-22, potentially affecting its efficacy as a degrader.
Substitution: LL-K8-22 can participate in substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include various oxidizing and reducing agents, as well as catalysts that facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
LL-K8-22 has a wide range of scientific research applications, including:
Chemistry: Used to study the degradation of the CDK8-cyclin C complex and its effects on various signaling pathways.
Biology: Helps in understanding the role of CDK8 and cyclin C in cellular processes and their implications in diseases.
Medicine: Investigated for its potential therapeutic applications in treating triple-negative breast cancer and other cancers driven by E2F and MYC transcriptional programs.
Industry: Utilized in the development of new therapeutic agents targeting the CDK8-cyclin C complex
作用機序
LL-K8-22 exerts its effects by inducing the selective and synchronous degradation of CDK8 and cyclin C. This degradation is achieved through hydrophobic tagging, which targets the CDK8-cyclin C complex for proteasomal degradation. The compound effectively suppresses STAT1 Ser 727 phosphorylation and inhibits carcinogenic transcriptional programs driven by E2F and MYC. This mechanism of action makes LL-K8-22 a valuable tool for studying the unknown functions of cyclin C and its role in cancer .
類似化合物との比較
LL-K8-22 is unique in its ability to selectively degrade both CDK8 and cyclin C. Similar compounds include:
BI-1347: The parental molecule of LL-K8-22, which has lower potency and less pronounced effects on CDK8-cyclin C downstream signaling.
Other CDK8 inhibitors: These compounds target CDK8 but do not degrade cyclin C, making LL-K8-22 distinct in its dual degradation capability.
Overall, LL-K8-22 exhibits enhanced anti-proliferative effects and more persistent suppression of STAT1 phosphorylation compared to similar compounds, highlighting its uniqueness and potential as a therapeutic agent .
特性
分子式 |
C37H43N5O |
|---|---|
分子量 |
573.8 g/mol |
IUPAC名 |
1-[4-[3-(1-adamantyl)propyl]piperazin-1-yl]-2-[4-(4-isoquinolin-4-ylphenyl)pyrazol-1-yl]ethanone |
InChI |
InChI=1S/C37H43N5O/c43-36(41-14-12-40(13-15-41)11-3-10-37-19-27-16-28(20-37)18-29(17-27)21-37)26-42-25-33(23-39-42)30-6-8-31(9-7-30)35-24-38-22-32-4-1-2-5-34(32)35/h1-2,4-9,22-25,27-29H,3,10-21,26H2 |
InChIキー |
WXQLBECTYSLDGB-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCCC23CC4CC(C2)CC(C4)C3)C(=O)CN5C=C(C=N5)C6=CC=C(C=C6)C7=CN=CC8=CC=CC=C87 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(2Z)-1,1-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride](/img/structure/B12395584.png)
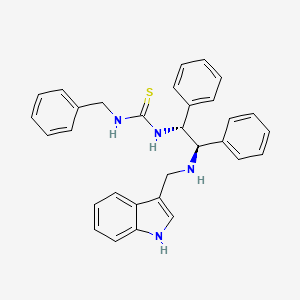



![3-|A-D-Ribofuranosyl-6-hydroxymethyl-furano[2,3-d]-pyrimidin-2-one](/img/structure/B12395613.png)
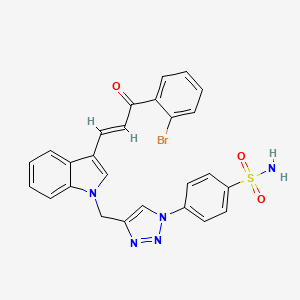

![[(2R,3R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B12395635.png)


